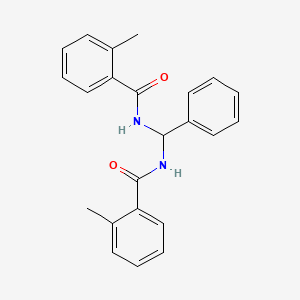

N,N'-(phenylmethylene)bis(2-methylbenzamide)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N,N’-(phenylmethylene)bis(2-methylbenzamide)” is a bis-amide based compound . It has been studied for its anion transport and binding properties in POPC lipid bilayers . The compounds display evidence of aggregation in solution with single crystal X-ray crystallographic analysis showing hydrogen bonding between the amide substituents of adjacent receptors in the solid state .

Molecular Structure Analysis

The molecular structure of “N,N’-(phenylmethylene)bis(2-methylbenzamide)” is complex and involves a potentially parallel array of hydrogen bond donors . Single crystal X-ray crystallographic analysis has shown hydrogen bonding between the amide substituents of adjacent receptors in the solid state .Chemical Reactions Analysis

The anion transport and binding properties of a series of bis-amide based compounds have been studied . These compounds display evidence of aggregation in solution . More detailed information about specific chemical reactions involving “N,N’-(phenylmethylene)bis(2-methylbenzamide)” was not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen

In Vitro Biological and Molecular Docking Evaluation

The compound has been used in the synthesis, characterization, and evaluation of in vitro biological and molecular docking . It has shown potential in hemolysis assays, DNA ladder assays, and antileishmanial assays . The compound has shown to be highly biocompatible against human Red Blood Cells (hRBCs) at higher concentrations .

Anion Transport and Binding Properties

“N,N’-(phenylmethylene)bis(2-methylbenzamide)” has been studied for its anion transport and binding properties . The compound displays evidence of aggregation in solution and has shown potential in transmembrane anion transport .

Ecological Risk Assessment

The compound has been evaluated for its acute toxicity and ecological risk to aquatic organisms . The study provides insights into the environmental impact of the compound.

Personal Care Products

“N,N’-(phenylmethanediyl)bis(2-methylbenzamide)” is often used in personal care products (PCPs) . It’s important to understand its ecotoxicological evaluations for the safety of these products.

Medicinal Chemistry

The compound has been studied in the field of medicinal chemistry . It has been used in the discovery of new bioactive 2-phenethylamines .

Electrochemical Sensor for Glucose Detection

“N,N’-(phenylmethylene)bis(2-methylbenzamide)” has been used in the modification of a glassy carbon electrode, serving as a platform for the construction of Ag nanoparticles as a novel electrochemical sensor for glucose detection .

Wirkmechanismus

Target of Action

Similar compounds have shown activity againstLeishmania tropica promastigotes . Leishmania is a genus of trypanosomes that are responsible for the disease leishmaniasis .

Mode of Action

It’s suggested that similar compounds may interact with theleishmanial promastigotes , leading to their inhibition

Biochemical Pathways

Compounds with similar structures have shown to affect the survival pathways of the leishmania parasite .

Result of Action

Similar compounds have shown dose-dependent leishmaniacidal potential . At higher concentrations, these compounds were found to be highly active against leishmanial promastigotes .

Zukünftige Richtungen

The future directions for the study of “N,N’-(phenylmethylene)bis(2-methylbenzamide)” could involve further exploration of its anion transport and binding properties . There is interest in developing synthetic anion transporters with the potential to combat diseases caused by malfunctioning anion transport channels . This compound could play a role in such research.

Eigenschaften

IUPAC Name |

2-methyl-N-[[(2-methylbenzoyl)amino]-phenylmethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c1-16-10-6-8-14-19(16)22(26)24-21(18-12-4-3-5-13-18)25-23(27)20-15-9-7-11-17(20)2/h3-15,21H,1-2H3,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCWTKBEYRIXGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazinecarboxylic acid](/img/structure/B5211280.png)

![8-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5211290.png)

![N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B5211297.png)

![3-allyl-5-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211304.png)

![N-benzyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5211311.png)

![N-[2-(2-chlorophenyl)ethyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5211321.png)

![ethyl 1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5211332.png)

![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B5211338.png)

![3-(5-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5211351.png)

![2-{2-[(isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amino)methyl]phenoxy}ethanol](/img/structure/B5211367.png)

![2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5211393.png)